Pazopanib-d6

Description

Properties

IUPAC Name |

2-methyl-5-[[4-[[3-methyl-2-(trideuteriomethyl)indazol-6-yl]-(trideuteriomethyl)amino]pyrimidin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIHSIWYWATEQL-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C2C=CC(=CC2=N1)N(C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N)C([2H])([2H])[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pazopanib-d6: A Technical Guide for Researchers

An In-depth Analysis of a Key Internal Standard in Pharmaceutical Research

For Immediate Release

This technical guide provides a comprehensive overview of Pazopanib-d6, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Pazopanib. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, primary applications, and the methodologies for its use in quantitative bioanalysis.

Introduction to this compound

This compound is the stable isotope-labeled form of Pazopanib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), platelet-derived growth factor receptors (PDGFRα, PDGFRβ), and other key kinases involved in angiogenesis and tumor growth.[1][2] Pazopanib itself is a critical therapeutic agent for advanced renal cell carcinoma and soft tissue sarcoma.[3][4][5]

The defining characteristic of this compound is the substitution of six hydrogen atoms with deuterium. This isotopic labeling renders it chemically identical to Pazopanib but with a higher molecular weight. This property makes it an ideal internal standard for bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6][7] Its use significantly enhances the accuracy, precision, and reproducibility of Pazopanib quantification in complex biological matrices such as plasma and tissue homogenates.[6][7]

Chemical Structure and Properties

The key structural difference between Pazopanib and this compound lies in the six deuterium atoms located on the two methyl groups attached to the indazole and pyrimidine rings.

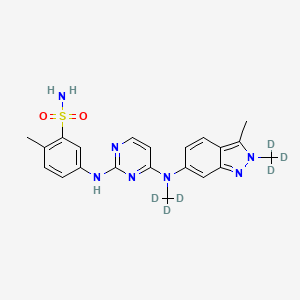

Chemical Structure of this compound:

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in comparison to its parent compound, Pazopanib.

| Property | This compound | Pazopanib |

| Formal Name | 2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide[2][8][9] | 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide |

| CAS Number | 1219592-01-4[2][8][10] | 444731-52-6[8] |

| Molecular Formula | C₂₁H₁₇D₆N₇O₂S[2][8][10] | C₂₁H₂₃N₇O₂S[8] |

| Molecular Weight | ~443.56 g/mol [7][10] | ~437.52 g/mol [8] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆)[2] | Not Applicable |

Experimental Protocols: Quantification of Pazopanib using this compound

This compound is primarily utilized as an internal standard in LC-MS/MS assays for the therapeutic drug monitoring and pharmacokinetic analysis of Pazopanib. Below is a representative experimental protocol synthesized from established methodologies.

Objective

To accurately quantify the concentration of Pazopanib in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents

-

Pazopanib analytical standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

Sample Preparation (Protein Precipitation)

-

Spike Internal Standard: To a 100 µL aliquot of plasma sample, add a specific volume of this compound working solution to achieve a final concentration of 0.1 µg/mL.

-

Protein Precipitation: Add 200 µL of methanol or acetonitrile to the plasma sample.

-

Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Dilution: Dilute the supernatant with an appropriate volume of aqueous mobile phase component (e.g., 100 µL of supernatant with 100 µL of 10 mmol/L ammonium hydroxide in water) before injection into the LC-MS/MS system.[6]

LC-MS/MS Conditions

-

Chromatographic Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Isocratic or gradient elution suitable for separating Pazopanib and this compound from matrix components.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Pazopanib: m/z 438.1 → 357.1

-

This compound: m/z 444.1 → 363.1

-

-

Data Analysis

-

Standard Curve: Prepare a series of calibration standards by spiking known concentrations of Pazopanib into blank human plasma. Process these standards alongside the unknown samples.

-

Quantification: The concentration of Pazopanib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Pazopanib/Pazopanib-d6) and interpolating this ratio against the standard curve.

Visualizations

Relationship between Pazopanib and this compound

The following diagram illustrates the structural relationship and the role of this compound as an internal standard in the analytical workflow.

Caption: Relationship between Pazopanib and this compound.

Experimental Workflow for Bioanalysis

This diagram outlines the typical workflow for quantifying Pazopanib in a biological sample using this compound.

Caption: Bioanalytical workflow for Pazopanib quantification.

Conclusion

This compound is an indispensable tool in the research and development of Pazopanib. Its use as an internal standard in LC-MS/MS assays ensures the high fidelity of pharmacokinetic and therapeutic drug monitoring data, which is crucial for optimizing dosing regimens and improving patient outcomes in oncology. This guide provides the foundational technical information required for the effective implementation of this compound in a research setting.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. Method for detecting pazopanib drug concentration in human plasma by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) - Eureka | Patsnap [eureka.patsnap.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. cjap.ytbmed.net [cjap.ytbmed.net]

- 6. Intra-Tumoral Pharmacokinetics of Pazopanib in Combination with Radiotherapy in Patients with Non-Metastatic Soft-Tissue Sarcoma [mdpi.com]

- 7. Development of a High-Throughput Quantification Method for Pazopanib Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Clinical Application in Patients With Soft Tissue Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis and Isotopic Labeling of Pazopanib-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Pazopanib-d6, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Pazopanib. This document details the synthetic pathway, experimental protocols for its preparation, and its application as an internal standard in bioanalytical methods. Furthermore, it elucidates the mechanism of action of Pazopanib through its signaling pathways and presents a typical experimental workflow for pharmacokinetic studies utilizing this compound. All quantitative data is summarized for clarity, and key processes are visualized using diagrams generated with Graphviz.

Introduction to Pazopanib and Isotopic Labeling

Pazopanib is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1] It exerts its anti-cancer effects by inhibiting several key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2][3]

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a critical tool in drug development.[4] Deuterated compounds, such as this compound, are invaluable as internal standards in quantitative bioanalytical assays, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The increased mass of the deuterated analog allows for its differentiation from the unlabeled drug, while its nearly identical physicochemical properties ensure similar behavior during sample preparation and chromatographic analysis. This leads to more accurate and precise quantification of the drug in biological matrices.[5][6] this compound has six deuterium atoms incorporated into the two N-methyl groups, providing a stable isotopic label for such applications.[7][8]

Synthesis of this compound

The synthesis of this compound follows a similar pathway to its non-labeled counterpart, with the key difference being the introduction of deuterium atoms via deuterated methylating agents. The general synthetic strategy involves the preparation of a key deuterated intermediate, N,2,3-trimethyl-d6-2H-indazol-6-amine, which is then coupled with a pyrimidine derivative.

Synthetic Pathway

The synthesis can be logically divided into two main parts: the formation of the deuterated indazole core and its subsequent coupling to form this compound. A plausible synthetic scheme is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of unlabeled Pazopanib and modified for the incorporation of deuterium.

Step 1: Synthesis of 2,3-Dimethyl-d3-6-nitro-2H-indazole

-

To a solution of 3-methyl-6-nitro-1H-indazole in a suitable solvent such as DMF, a base (e.g., sodium hydride or potassium carbonate) is added.

-

A deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), is then added portion-wise at a controlled temperature.

-

The reaction is monitored by TLC or LC-MS until completion.

-

The product is isolated by extraction and purified by crystallization or column chromatography.

Step 2: Synthesis of 2,3-Dimethyl-d3-2H-indazol-6-amine

-

The nitro group of 2,3-dimethyl-d3-6-nitro-2H-indazole is reduced to an amine.

-

This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[2][7]

-

Upon completion of the reaction, the product is isolated by basification and extraction, followed by purification if necessary.

Step 3: Synthesis of N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-d3-2H-indazol-6-amine

-

2,3-Dimethyl-d3-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base, such as sodium bicarbonate or triethylamine, in a solvent like methanol or isopropanol.[9]

-

The reaction mixture is typically stirred at room temperature or with gentle heating.

-

The product precipitates from the reaction mixture upon addition of water and is collected by filtration.

Step 4: Synthesis of N-(2-Chloropyrimidin-4-yl)-N-methyl-d3-2,3-dimethyl-d3-2H-indazol-6-amine

-

The secondary amine of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-d3-2H-indazol-6-amine is methylated using a deuterated methylating agent (CD₃I or (CD₃)₂SO₄) in the presence of a base like cesium carbonate or sodium hydride in a solvent such as DMF.[10]

-

The reaction is monitored for the disappearance of the starting material.

-

The product is isolated by extraction and purified by chromatography.

Step 5: Synthesis of this compound

-

The final step involves the coupling of N-(2-chloropyrimidin-4-yl)-N-methyl-d3-2,3-dimethyl-d3-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.

-

The reaction is typically carried out in a solvent such as ethanol or isopropanol in the presence of an acid catalyst (e.g., hydrochloric acid).[11]

-

The product, this compound hydrochloride, precipitates from the reaction mixture and can be collected by filtration and then dried.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₇D₆N₇O₂S | [7][8] |

| Molecular Weight | 443.58 g/mol | [7] |

| Formal Name | 2-methyl-5-[[4-[methyl-d₃-[3-methyl-2-(methyl-d₃)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide | [7][8] |

| CAS Number | 1219592-01-4 | [7] |

Table 2: Expected Purity and Yields for this compound Synthesis

| Parameter | Expected Value | Notes |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | Based on commercially available standards.[7] |

| Chemical Purity | >98% | Achievable with standard purification techniques. |

| Overall Yield | 20-30% | Estimated based on analogous non-deuterated synthesis routes.[2] |

Mechanism of Action and Signaling Pathways

Pazopanib functions by inhibiting multiple receptor tyrosine kinases that are crucial for angiogenesis and tumor cell survival.[2][6] The primary targets include VEGFRs, PDGFRs, and c-Kit.[2] Inhibition of these receptors blocks downstream signaling cascades, ultimately leading to a reduction in tumor growth and vascularization.

Caption: Pazopanib's mechanism of action via inhibition of key signaling pathways.

Application of this compound in Pharmacokinetic Studies

This compound is primarily used as an internal standard for the quantification of Pazopanib in biological samples during pharmacokinetic (PK) studies. The following section outlines a typical experimental workflow for a PK study using LC-MS/MS.

Experimental Workflow

References

- 1. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 4. Pazopanib(444731-52-6) 1H NMR [m.chemicalbook.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 10. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]

A Technical Guide to the Physical and Chemical Properties of Pazopanib-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Pazopanib-d6, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Pazopanib. This document is intended for use by researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in analytical and pharmacokinetic studies.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of Pazopanib, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing for its use as an internal standard in mass spectrometry-based bioanalytical assays to ensure accurate quantification of Pazopanib in various biological matrices.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-methyl-5-((4-((methyl-d3)(3-methyl-2-(methyl-d3)-2H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide | [1] |

| Synonyms | 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide-D6, GW786034-d6 | [1][2] |

| Molecular Formula | C₂₁H₁₇D₆N₇O₂S | |

| Molecular Weight | 443.56 g/mol | |

| CAS Number | 1219592-01-4 | |

| Appearance | Solid | |

| Isotopic Purity | Typically ≥98% deuterated forms | |

| Solubility | Soluble in DMSO and methanol. | [3] |

Mechanism of Action and Key Signaling Pathways

Pazopanib, and by extension this compound, functions as a multi-targeted tyrosine kinase inhibitor. It exerts its therapeutic effects by blocking key signaling pathways involved in tumor growth and angiogenesis. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[4][5] Inhibition of these receptors disrupts downstream signaling cascades, leading to reduced tumor vascularization and inhibition of tumor cell proliferation.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for sensitive and selective quantification of analytes in complex biological matrices. However, the inherent variability of the analytical process—stemming from matrix effects, ionization suppression, sample preparation inconsistencies, and instrument drift—can compromise the reliability of quantitative data.[1][2][3]

The use of an internal standard (IS) is a cornerstone strategy to mitigate these variabilities. Among the available options, deuterated standards, a type of stable isotope-labeled (SIL) internal standard, have unequivocally established themselves as the gold standard for the most demanding quantitative applications.[1][4] This technical guide provides a comprehensive overview of the core principles, applications, and practical considerations for using deuterated standards in mass spectrometry.

The Core Principle: Isotope Dilution Mass Spectrometry

Deuterated standards are molecules in which one or more hydrogen atoms (¹H) have been replaced by their stable, non-radioactive heavy isotope, deuterium (²H or D).[1][4] This substitution results in a compound that is chemically and structurally almost identical to the analyte of interest but has a higher mass.[4] This mass difference allows it to be distinguished by the mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization.[5][6]

The fundamental principle behind their use is Isotope Dilution , a quantitative technique that provides exceptional analytical specificity and accuracy.[1][7] The process involves adding a precise, known amount of the deuterated internal standard to every sample, calibrator, and quality control (QC) at the very beginning of the analytical workflow.[6] Because the deuterated standard experiences the same physical and chemical variations as the analyte—including extraction losses, injection volume fluctuations, and ionization suppression or enhancement—the ratio of the analyte's signal to the standard's signal remains constant.[4] This stable ratio is then used to calculate the analyte's concentration, effectively nullifying the sources of error.

Advantages of Deuterated Internal Standards

The use of deuterated standards offers significant advantages over other types of internal standards, such as structural analogs.[1] These benefits are particularly pronounced in complex matrices like plasma, urine, and tissue homogenates.

-

Correction for Matrix Effects : Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds—are a primary source of inaccuracy in LC-MS.[3][5] Since deuterated standards ideally co-elute and have the same ionization efficiency as the analyte, they experience the same matrix effects, allowing for accurate correction.[5][8]

-

Compensation for Sample Preparation Variability : Losses during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are inevitable. A deuterated standard, added before extraction, is lost at the same rate as the analyte, preserving the accuracy of the final calculated concentration.[2][3]

-

Improved Precision and Accuracy : By correcting for multiple sources of variability, deuterated standards lead to significant improvements in the precision (reproducibility) and accuracy of quantitative methods.[9]

-

Enhanced Method Robustness : Analytical methods become more robust and transferable between different laboratories, instruments, and operators when deuterated standards are used.[1]

Quantitative Comparison of Internal Standard Performance

The following table summarizes illustrative data from comparative studies, highlighting the superior performance of deuterated internal standards (Deuterated IS) compared to structural analog internal standards (Analog IS) in bioanalytical assays.

| Parameter | Deuterated IS | Analog IS | Improvement with Deuterated IS |

| Accuracy (% Bias) | -2.5% to +3.0% | -15.0% to +18.5% | ~5-6x Improvement |

| Precision (%CV) | < 4.0% | < 15.0% | ~4x Improvement |

| Matrix Factor (MF) Range | 0.95 - 1.04 | 0.75 - 1.20 | Tighter range, indicating better correction |

| IS-Normalized MF Range | 0.98 - 1.02 | 0.85 - 1.15 | Closer to ideal value of 1.0 |

Data is illustrative and synthesized from findings reported in multiple comparative bioanalytical studies.[4]

Experimental Protocols

The successful implementation of deuterated standards requires meticulous attention to detail. Below are two key experimental protocols.

General Protocol for Quantitative Analysis Using a Deuterated Standard

This protocol outlines a typical workflow for the quantification of a small molecule drug in human plasma.

1. Preparation of Standards and Solutions:

- Prepare a stock solution of the analyte and the deuterated internal standard (d-IS) in a suitable organic solvent (e.g., methanol).

- Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

- Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

- Prepare a working d-IS spiking solution at a fixed concentration (e.g., 50 ng/mL).

2. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.

- Add 25 µL of the d-IS working solution to every tube and vortex briefly. This is a critical step to ensure the d-IS is present before any potential analyte loss.

- Add 400 µL of a precipitation reagent (e.g., acetonitrile or methanol) to each tube to precipitate plasma proteins.

- Vortex vigorously for 1 minute.

- Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

- Reconstitute the dried extract in 100 µL of the mobile phase reconstitution solution.

3. LC-MS/MS Analysis:

- Inject the reconstituted samples onto the LC-MS/MS system.

- Use chromatographic conditions that ensure co-elution of the analyte and the d-IS.

- Set up the mass spectrometer to monitor at least one specific mass transition for the analyte and one for the d-IS in Multiple Reaction Monitoring (MRM) mode.

4. Data Processing:

- Integrate the peak areas for the analyte and the d-IS for all injections.

- Calculate the peak area ratio (Analyte Area / d-IS Area) for each sample.

- Construct a calibration curve by plotting the peak area ratio against the known analyte concentration for the calibration standards. Use a linear regression with appropriate weighting (e.g., 1/x²).

- Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for Evaluating Matrix Effects

This protocol uses a post-extraction spike method to quantitatively evaluate if the chosen d-IS adequately compensates for matrix effects.[5]

1. Prepare Three Sets of Samples:

- Set A (Neat Solution): Spike the analyte and d-IS into the final reconstitution solvent. This represents 100% recovery and no matrix effect.

- Set B (Post-Spike Matrix): First, process blank biological matrix (from at least 6 different sources) through the entire extraction procedure. Then, spike the analyte and d-IS into the final, clean extract.[10] This measures the matrix effect on the MS signal.

- Set C (Pre-Spike Matrix): Spike the analyte and d-IS into the blank matrix before the extraction process begins. This sample is subject to both extraction losses and matrix effects.

2. Analyze and Calculate Key Metrics:

- Analyze all three sets by LC-MS/MS.

- Calculate the following metrics to assess performance:

| Metric | Formula | Ideal Value | Purpose |

| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | >80% | Measures the efficiency of the extraction process. |

| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | ~1.0 | Measures ion suppression (MF < 1) or enhancement (MF > 1).[5] |

| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | ~1.0 | Indicates how well the d-IS corrects for the matrix effect.[5] |

| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | >80% | Measures the efficiency of the entire method (extraction and matrix effects). |

An IS-Normalized MF value close to 1.0 demonstrates that the deuterated standard is effectively compensating for matrix-induced signal variation.[5]

Mandatory Visualizations

Potential Challenges and Best Practices

While deuterated standards are powerful, users must be aware of potential pitfalls.

-

Isotopic Purity : The d-IS must have high isotopic purity (typically ≥98%). The presence of unlabeled analyte in the standard can lead to an underestimation of the analyte's true concentration, especially at the lower limit of quantification (LLOQ).[1]

-

Deuterium-Hydrogen Exchange : Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, particularly if they are attached to heteroatoms (O, N, S) or are in acidic positions.[1][3] This leads to a loss of the isotopic label. Careful selection of a stable labeling position is crucial.

-

Isotope Effect : The C-D bond is stronger than the C-H bond. This can sometimes lead to a slight difference in chromatographic retention time between the analyte and the d-IS.[3] If this separation is significant, the two compounds may elute into regions with different levels of ion suppression, leading to differential matrix effects and compromising quantification.[5][11] The goal is always to achieve co-elution.[8]

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry.[1] Their ability to co-elute with and mimic the behavior of the target analyte allows them to accurately and precisely correct for the myriad sources of variability inherent in the analysis of complex samples.[1][4] By providing a reliable internal reference, deuterated standards empower researchers, scientists, and drug development professionals to generate high-quality, robust, and reproducible data with the utmost confidence, solidifying their status as the gold standard in the field.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. waters.com [waters.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. benchchem.com [benchchem.com]

- 11. myadlm.org [myadlm.org]

The Role of Pazopanib-d6 in Advancing Pharmacokinetic Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Pazopanib-d6 as a critical tool in the preliminary pharmacokinetic screening of Pazopanib. By leveraging a stable isotope-labeled internal standard, researchers can achieve the high accuracy and precision required for robust bioanalytical method development and validation, ultimately facilitating a clearer understanding of the drug's behavior in vivo. This document outlines the mechanism of action of Pazopanib, detailed experimental protocols for its quantification in plasma, and key pharmacokinetic data.

Introduction to Pazopanib and the Role of Deuterated Standards

Pazopanib is a potent multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2][3] By inhibiting these receptors, Pazopanib blocks crucial signaling pathways involved in tumor angiogenesis and growth.[2]

Given the significant inter-patient variability in Pazopanib's pharmacokinetics, therapeutic drug monitoring and detailed pharmacokinetic studies are essential to optimize dosing and minimize toxicity.[4] this compound, a deuterium-labeled analog of Pazopanib, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its near-identical chemical and physical properties to Pazopanib, with a distinct mass difference, allow for correction of variability during sample preparation and analysis, ensuring highly reliable data.

Mechanism of Action: Key Signaling Pathways

Pazopanib exerts its anti-tumor effect by competitively binding to the ATP-binding pocket of several tyrosine kinase receptors. This inhibition blocks the phosphorylation and activation of downstream signaling cascades critical for cell proliferation and angiogenesis. The primary pathways affected are:

-

VEGFR Signaling: Inhibition of VEGFRs, particularly VEGFR-2, is the main mechanism behind Pazopanib's anti-angiogenic effects. It disrupts the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to reduced endothelial cell proliferation, migration, and new blood vessel formation.[2][6]

-

PDGFR Signaling: By blocking PDGFR-α and -β, Pazopanib affects the growth and survival of pericytes and stromal cells that support the tumor microenvironment.[2]

-

c-Kit Signaling: Inhibition of c-Kit is relevant in tumors where this receptor is a key driver of proliferation.[3]

Experimental Protocol: Quantification of Pazopanib in Human Plasma

This section details a standard LC-MS/MS method for the quantification of Pazopanib in human plasma, utilizing this compound as the internal standard. This protocol is based on common methodologies presented in validated assays.[7][8]

Materials and Reagents

-

Pazopanib reference standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Ultrapure water

-

Human plasma (blank)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pazopanib and this compound in methanol.

-

Calibration Standards: Serially dilute the Pazopanib stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards. These are then spiked into blank human plasma to achieve a concentration range of approximately 1.0 to 1000.0 ng/mL.[9]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner from a separate weighing of the reference standard.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add a specified volume of the IS working solution (e.g., 20 µL of 100 ng/mL this compound).

-

Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.[7][8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a stream of nitrogen or dilute with an aqueous buffer (e.g., 10 mmol/L ammonium hydroxide) before injection.[7]

LC-MS/MS Conditions

The following table summarizes typical instrument conditions for the analysis.

| Parameter | Typical Setting |

| LC System | |

| Column | C18 column (e.g., Zorbax SB-C18)[8] |

| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Hydroxide in water[7][8] |

| Mobile Phase B | Methanol or Acetonitrile[7][8] |

| Flow Rate | 0.25 - 0.4 mL/min[8][9] |

| Column Temp. | 40°C[8] |

| Injection Vol. | 5 - 20 µL[8] |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |

| MRM Transition | Pazopanib: m/z 438 → 357[7] |

| This compound (or similar): m/z 442 → 361[7] | |

| Dwell Time | ~200 ms |

Pharmacokinetic Data Presentation

The use of deuterated internal standards like this compound enables the accurate determination of key pharmacokinetic parameters. The tables below summarize data from clinical studies on Pazopanib.

Table 1: Single-Dose Pharmacokinetic Parameters of Pazopanib (800 mg)

| Parameter | Mean Value (CV%) | Reference |

| Cmax (mg/L) | 19.46 (176%) | [4] |

| AUC₀₋₂₄ (mg·h/L) | 275.1 (203%) | [4] |

| Tmax (h) | 3.0 | [4] |

| t₁/₂ (h) | 30.9 | [10] |

| CL/F (L/h) | 0.458 (9.73%) | [10] |

| Vd/F (L) | 22.3 (9.25%) | [10] |

Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to reach Cmax; t₁/₂: Elimination half-life; CL/F: Apparent oral clearance; Vd/F: Apparent volume of distribution; CV: Coefficient of variation.

Table 2: Steady-State Pharmacokinetic Parameters of Pazopanib (800 mg once daily)

| Parameter | Mean Value (CV%) | Reference |

| Cmax (mg/L) | 45.1 (68.8%) | [4][10] |

| AUC₀₋₂₄ (mg·h/L) | 743.3 (76.1%) | [4] |

| Cmin (mg/L) | 24.0 (67.4%) | [4] |

| Tmax (h) | 2.0 | [4] |

Cmin: Trough (minimum) plasma concentration.

Conclusion

This compound is an indispensable tool for the preliminary pharmacokinetic screening and therapeutic drug monitoring of Pazopanib. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and robustness to navigate the high inter-patient variability associated with this drug. The detailed protocols and compiled pharmacokinetic data in this guide serve as a valuable resource for researchers and drug development professionals, enabling more precise and reliable studies to optimize cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination therapy with pazopanib and tivantinib modulates VEGF and c-MET levels in refractory advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for detecting pazopanib drug concentration in human plasma by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) - Eureka | Patsnap [eureka.patsnap.com]

- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. payeshdarou.ir [payeshdarou.ir]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Population Pharmacokinetic Analysis of Pazopanib in Patients and Determination of Target AUC - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on Pazopanib Metabolism Using Pazopanib-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pazopanib is a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. Its metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. Understanding the metabolic fate of Pazopanib is crucial for optimizing its therapeutic efficacy and minimizing adverse drug reactions. This technical guide provides an in-depth overview of the established metabolic pathways of Pazopanib and outlines a comprehensive experimental framework for conducting exploratory studies on its metabolism using a stable isotope-labeled analogue, Pazopanib-d6. While this compound is predominantly utilized as an internal standard in pharmacokinetic analyses, this guide explores its potential application as a tool for metabolite identification and quantification. Detailed experimental protocols for in vitro and in vivo studies, along with data presentation strategies and visualizations of key pathways and workflows, are provided to support researchers in this field.

Introduction to Pazopanib Metabolism

Pazopanib is a small molecule inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2][3][4] By inhibiting these receptor tyrosine kinases, Pazopanib disrupts downstream signaling pathways involved in tumor angiogenesis and growth.[1][2]

The metabolism of Pazopanib occurs primarily in the liver. The main routes of metabolism are:

-

Phase I Metabolism: Primarily oxidation reactions catalyzed by cytochrome P450 enzymes.

-

Phase II Metabolism: Glucuronidation of the parent drug and its Phase I metabolites, facilitated by UDP-glucuronosyltransferases (UGTs). Pazopanib is also an inhibitor of UGT1A1.[1]

The major circulating metabolites of Pazopanib are generally considered to have significantly less pharmacological activity than the parent compound.[1]

The Role of this compound in Metabolic Studies

This compound is a deuterated analog of Pazopanib, where six hydrogen atoms are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Pazopanib in biological matrices. Its identical physicochemical properties to Pazopanib ensure similar extraction efficiency and chromatographic behavior, while its distinct mass allows for separate detection.

Beyond its role as an internal standard, this compound can be a valuable tool in exploratory metabolic studies. By administering this compound in vitro or in vivo, researchers can:

-

Trace and identify novel metabolites: The deuterium label acts as a signature, allowing for the confident identification of drug-related metabolites amidst a complex biological background.

-

Quantify metabolic pathways: By comparing the formation of metabolites from labeled and unlabeled Pazopanib, the relative contribution of different metabolic pathways can be assessed.

-

Investigate metabolic switching: In the presence of inhibitors or in different biological systems, shifts in metabolic pathways can be monitored.

Experimental Protocols

This section details the methodologies for conducting in vitro and in vivo studies to explore Pazopanib metabolism using this compound.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol describes a typical incubation of Pazopanib and this compound with human liver microsomes to identify and quantify metabolite formation.

Materials:

-

Pazopanib and this compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard for quenching (e.g., a structurally unrelated compound)

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare stock solutions of Pazopanib and this compound in a suitable organic solvent (e.g., DMSO).

-

In separate microcentrifuge tubes, combine phosphate buffer, HLMs, and either the Pazopanib or this compound stock solution.

-

Prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow the compounds to equilibrate with the microsomes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.

-

-

Incubation:

-

Incubate the reactions at 37°C with gentle agitation for a defined period (e.g., 60 minutes). Time-course experiments with multiple time points can also be performed.

-

-

Termination of Reaction:

-

Sample Processing:

-

Vortex the samples vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

In Vivo Metabolism in Animal Models

This protocol outlines a general procedure for an animal study to investigate the in vivo metabolism of Pazopanib using this compound.

Animal Model:

-

Select an appropriate animal model, such as mice or rats, which have been previously used in Pazopanib xenograft studies.[7][8]

Procedure:

-

Dosing:

-

Administer Pazopanib or this compound to the animals via an appropriate route, typically oral gavage.

-

-

Sample Collection:

-

Collect biological samples at various time points post-dose. This can include:

-

Blood: Collect via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Process to obtain plasma by centrifugation.

-

Urine and Feces: House animals in metabolic cages for collection.

-

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5][6][9] Centrifuge to remove precipitated proteins and analyze the supernatant.

-

Urine: Centrifuge to remove any particulate matter and dilute with an appropriate buffer before analysis.

-

Feces: Homogenize the fecal samples in a suitable solvent, followed by extraction and centrifugation to obtain a clear supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the processed samples using a validated LC-MS/MS method to identify and quantify Pazopanib, this compound, and their respective metabolites.

-

Data Presentation

Quantitative data from metabolic studies should be summarized in clearly structured tables to facilitate comparison and interpretation. Below are illustrative examples of how such data could be presented.

Table 1: In Vitro Metabolite Formation in Human Liver Microsomes

| Compound | Parent Compound Remaining (%) | Metabolite M1 (Peak Area Ratio) | Metabolite M2 (Peak Area Ratio) | Metabolite M3 (Peak Area Ratio) |

| Pazopanib | 25.3 ± 3.1 | 0.87 ± 0.09 | 0.45 ± 0.05 | 0.12 ± 0.02 |

| This compound | 24.9 ± 2.8 | 0.85 ± 0.08 | 0.46 ± 0.06 | 0.11 ± 0.01 |

This table would present the percentage of the initial parent compound remaining after incubation and the relative abundance of key metabolites (represented as peak area ratios to an internal standard). Similar results for Pazopanib and this compound would suggest no significant kinetic isotope effect on the major metabolic pathways.

Table 2: Pharmacokinetic Parameters of Pazopanib and its Metabolites in Plasma

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) |

| Pazopanib | 15,200 ± 2,100 | 4.0 ± 0.5 | 185,000 ± 25,000 |

| Metabolite M1 | 850 ± 120 | 6.0 ± 1.0 | 12,500 ± 1,800 |

| Metabolite M2 | 430 ± 65 | 6.0 ± 1.0 | 6,200 ± 950 |

This table summarizes the key pharmacokinetic parameters for Pazopanib and its major metabolites following in vivo administration. Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are crucial for understanding the exposure and disposition of the drug and its metabolites.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Pazopanib Mechanism of Action: Inhibition of VEGFR2 Signaling

Pazopanib exerts its anti-angiogenic effects by inhibiting the VEGFR2 signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by Pazopanib.

Caption: Pazopanib inhibits VEGFR2 signaling, blocking downstream pathways.

Experimental Workflow for In Vitro Metabolism Study

The following diagram outlines the key steps in an in vitro metabolism study using this compound.

Caption: Workflow for in vitro Pazopanib metabolism study.

Conclusion

While this compound is well-established as an internal standard, its application in exploratory metabolism studies offers a powerful approach to further elucidate the biotransformation of Pazopanib. The detailed protocols and data presentation strategies outlined in this guide provide a framework for researchers to design and execute robust studies. Such investigations can contribute to a deeper understanding of Pazopanib's pharmacology, potentially leading to improved therapeutic strategies and patient outcomes.

References

- 1. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 3. Therapy Detail [ckb.genomenon.com]

- 4. Pazopanib | Cell Signaling Technology [cellsignal.cn]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pazopanib combined with radiation: in vivo model of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]

The Foundational Role of Pazopanib-d6 in Preclinical and Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental research applications of Pazopanib-d6, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Pazopanib. The primary utility of this compound lies in its role as a stable isotope-labeled internal standard for the precise quantification of Pazopanib in complex biological matrices. This guide will delve into its application in pharmacokinetic and metabolic studies, provide detailed experimental protocols, and illustrate the key signaling pathways influenced by Pazopanib.

The Critical Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for ensuring accuracy and precision. This compound serves as an ideal internal standard for Pazopanib quantification due to its near-identical chemical and physical properties to the parent drug.[1] The six deuterium atoms minimally alter its molecular weight, allowing it to be distinguished by a mass spectrometer, while its chromatographic behavior remains virtually the same. This co-elution and similar ionization efficiency effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible results.[1]

The primary applications of this compound in fundamental research include:

-

Pharmacokinetic (PK) Studies: Accurate determination of Pazopanib's absorption, distribution, metabolism, and excretion (ADME) is paramount in drug development. This compound enables the precise measurement of Pazopanib concentrations in plasma, serum, and tissue homogenates over time, allowing for the characterization of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life.[2]

-

Therapeutic Drug Monitoring (TDM): In clinical research and practice, maintaining Pazopanib plasma concentrations within a therapeutic window is associated with improved efficacy and reduced toxicity.[3][4] The use of this compound as an internal standard in LC-MS/MS assays provides the necessary accuracy for TDM, facilitating dose adjustments to optimize patient outcomes.[5]

-

Metabolic Profiling: Understanding the metabolic fate of Pazopanib is essential for identifying active or potentially toxic metabolites. While this compound itself is not typically used to identify unknown metabolites, it is indispensable for the accurate quantification of the parent drug alongside its known metabolites in in vitro and in vivo metabolism studies.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters from representative studies utilizing isotopically labeled internal standards, including this compound, for the bioanalysis of Pazopanib.

Table 1: Mass Spectrometry Parameters for Pazopanib and Labeled Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Pazopanib | 438.2 | 357.2 | Positive |

| This compound (or other stable isotope-labeled analog) | 442.2 | 361.2 | Positive |

Note: The exact mass transitions may vary slightly depending on the specific isotopically labeled internal standard used and instrument tuning.[8][9]

Table 2: Performance Characteristics of LC-MS/MS Methods for Pazopanib Quantification

| Parameter | Typical Range/Value |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

Data synthesized from multiple sources.[7][10][11]

Table 3: Key Pharmacokinetic Parameters of Pazopanib in Human Plasma

| Parameter | Value |

| Trough Concentration (Cmin) associated with efficacy | ≥ 20.5 µg/mL |

| Cmax (at 800 mg single dose) | ~19.5 µg/mL |

| AUC (0-∞) (at 800 mg) | ~650 µg·h/mL |

| Protein Binding | > 99% |

| Half-life | ~30.9 hours |

Data synthesized from multiple sources.[2][4]

Experimental Protocols

The following is a generalized, detailed methodology for the quantification of Pazopanib in human plasma using this compound as an internal standard, based on common practices in published literature.

Sample Preparation (Protein Precipitation)

-

Thaw Samples: Allow frozen plasma samples and quality control (QC) samples to thaw at room temperature.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Internal Standard Spiking: Add 20 µL of this compound working solution (concentration will depend on the assay's linear range, e.g., 1 µg/mL in methanol) to each tube.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube to precipitate plasma proteins.

-

Vortexing: Vortex mix the samples vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

-

Injection: Inject a defined volume (e.g., 5-10 µL) of the final sample solution into the LC-MS/MS system.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Column Temperature: 40°C.

Mass Spectrometry

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) using the mass transitions specified in Table 1.

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing Pazopanib's Mechanism of Action and Experimental Workflow

To better understand the context of this compound's application, it is essential to visualize the biological pathways Pazopanib targets and the analytical workflow in which its deuterated form is used.

Pazopanib's Target Signaling Pathways

Pazopanib exerts its anti-angiogenic and anti-tumor effects by inhibiting several receptor tyrosine kinases (RTKs).[3][8][9][12][13][14] The primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α, -β).[3][8][9][12][13][14] Inhibition of these receptors blocks downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment, thereby inhibiting tumor angiogenesis.[9] The diagram below illustrates this mechanism.

Experimental Workflow for Bioanalysis

The use of this compound is integral to the bioanalytical workflow for quantifying Pazopanib in biological samples. The following diagram outlines the key steps from sample collection to data analysis.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medsinfo.com.au [medsinfo.com.au]

- 7. Development of a High-Throughput Quantification Method for Pazopanib Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Clinical Application in Patients With Soft Tissue Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous monitoring of pazopanib and its metabolites by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Pazopanib-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pazopanib-d6, a deuterated internal standard for the multi-kinase inhibitor, Pazopanib. This document outlines its core physicochemical properties, details analytical methodologies for its use in quantitative assays, and explores the pharmacological context of the parent compound, Pazopanib, through its signaling pathways.

Core Physicochemical Data

This compound is a stable, isotopically labeled form of Pazopanib, designed for use as an internal standard in mass spectrometry-based analytical methods.[1] The incorporation of deuterium atoms results in a higher molecular weight than the parent compound, allowing for clear differentiation in mass spectrometric analyses while maintaining similar chemical and chromatographic properties.

| Property | Value | Source(s) |

| CAS Number | 1219592-01-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₁H₁₇D₆N₇O₂S | [1][2][4][5][6] |

| Molecular Weight | 443.6 g/mol | [2][4][6] |

| Synonyms | GW786034-d6, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide-D6 | [1][3] |

| Primary Use | Internal standard for quantification of Pazopanib by GC- or LC-MS.[2] |

Experimental Protocols: Quantification of Pazopanib in Biological Matrices

The accurate quantification of Pazopanib in biological samples such as plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring.[2][3] this compound is an ideal internal standard for these assays due to its similar extraction recovery and ionization efficiency to the unlabeled analyte. Below are detailed methodologies for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

A common and straightforward method for preparing plasma samples is protein precipitation.[2][7]

-

Aliquot Sample : Transfer a small volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.

-

Add Internal Standard : Spike the sample with a working solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a final concentration within the linear range of the assay.

-

Precipitate Proteins : Add a larger volume of cold organic solvent (e.g., 200-300 µL of methanol or acetonitrile).

-

Vortex : Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifuge : Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Collect Supernatant : Carefully transfer the supernatant to a new tube or a well plate for LC-MS/MS analysis.

-

Dilution (if necessary) : The supernatant can be further diluted with a suitable buffer, such as 10 mmol/L ammonium hydroxide, to ensure compatibility with the mobile phase and to bring the analyte concentration within the calibration range.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section outlines a typical LC-MS/MS method for the analysis of Pazopanib.

-

Chromatographic Column : A C18 reversed-phase column (e.g., Zorbax SB-C18, HyPURITY C18) is commonly used for separation.[2][3]

-

Mobile Phase : A gradient or isocratic elution can be employed. A common mobile phase composition consists of:

-

Flow Rate : A typical flow rate is between 0.25 and 1.0 mL/min.[3][6]

-

Mass Spectrometry :

The following diagram illustrates a general workflow for the quantification of Pazopanib using this compound as an internal standard.

Mechanism of Action and Signaling Pathways

Pazopanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in inhibiting angiogenesis and tumor cell proliferation.[1][5][8] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[5][9] By binding to the ATP-binding pocket of these receptors, Pazopanib blocks their phosphorylation and subsequent activation of downstream signaling cascades.[8]

The inhibition of these pathways leads to a reduction in tumor vascularization, induction of apoptosis, and an overall decrease in tumor growth.[5] The diagram below illustrates the key signaling pathways targeted by Pazopanib.

References

- 1. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 2. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. payeshdarou.ir [payeshdarou.ir]

- 4. Development and validation of an HPLC-UV method for pazopanib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 8. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocols for the Quantification of Pazopanib using Pazopanib-d6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazopanib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, primarily renal cell carcinoma and soft tissue sarcoma.[1] Accurate quantification of Pazopanib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed application note and protocols for the analysis of Pazopanib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing Pazopanib-d6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it corrects for matrix effects and variability in sample processing and instrument response.

Mechanism of Action of Pazopanib

Pazopanib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[2] By blocking the signaling pathways mediated by these receptors, Pazopanib effectively inhibits tumor angiogenesis and cell proliferation.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is based on methods described for the analysis of Pazopanib in human plasma.[1][3]

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Methanol, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a composite based on published methods for Pazopanib analysis using a stable isotope-labeled internal standard.[1][3]

Chromatographic Conditions:

| Parameter | Value |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution (see note) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

Note on Gradient: A typical starting condition would be 30% B, holding for 0.5 minutes, then a rapid gradient to 95% B, holding for 1 minute, followed by re-equilibration. The total run time is typically short, around 2.5 to 4 minutes.[1]

Mass Spectrometric Conditions:

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table below |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500 °C |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pazopanib | 438.2 | 357.2 |

| This compound | 444.2 (or similar) | 363.2 (or similar) |

Note: The exact m/z for this compound may vary depending on the deuteration pattern. The precursor ion will be higher by the number of deuterium atoms, and the fragment ion may or may not shift depending on the location of the deuterium atoms. It is crucial to optimize the MRM transitions for the specific this compound standard being used. A patent for a method of detecting Pazopanib concentration mentions the use of this compound.[4] One study used a stable isotopically labeled ¹³C,²H₃-pazopanib with a transition of m/z 442 → m/z 361.[1][3]

Method Validation Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of Pazopanib using a stable isotope-labeled internal standard. The data is compiled from various sources and represents expected performance.

Table 1: Linearity and Range

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Pazopanib | 1.0 - 1000.0 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |

| Low | 3.0 | < 15 | < 15 | 85 - 115 |

| Mid | 500.0 | < 15 | < 15 | 85 - 115 |

| High | 800.0 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

| Pazopanib | Low | > 85 | 85 - 115 |

| High | > 85 | 85 - 115 |

Experimental Workflow Diagram

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of Pazopanib in human plasma. This methodology is well-suited for high-throughput applications in clinical and research settings, enabling accurate pharmacokinetic profiling and therapeutic drug monitoring to optimize patient outcomes. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the reliability of the results.

References

- 1. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. payeshdarou.ir [payeshdarou.ir]

- 3. researchgate.net [researchgate.net]

- 4. Method for detecting pazopanib drug concentration in human plasma by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Quantification of Pazopanib in Human Plasma by LC-MS/MS using Pazopanib-d6

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Pazopanib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Pazopanib-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Pazopanib.

Introduction

Pazopanib is a multi-tyrosine kinase inhibitor used in the treatment of various cancers, including renal cell carcinoma and soft tissue sarcoma.[1] Monitoring plasma concentrations of Pazopanib is crucial for optimizing therapeutic outcomes and minimizing toxicity. This document provides a detailed protocol for the determination of Pazopanib concentrations in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in sample processing and instrument response.

Experimental

Materials and Reagents

-

Pazopanib analytical standard

-

This compound (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Ultrapure water

-

Human plasma (with anticoagulant)

Instrumentation

-

Liquid chromatograph (LC) system capable of binary gradient elution

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Pazopanib and this compound into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and make up to the mark. These stock solutions can be stored at -20°C.

Working Solutions:

-

Pazopanib Working Standard (100 µg/mL): Dilute the Pazopanib stock solution 1:10 with methanol.

-

This compound Working Solution (100 ng/mL): Perform a serial dilution of the this compound stock solution with methanol.

Calibration Standards and Quality Control (QC) Samples:

Prepare calibration standards and QC samples by spiking blank human plasma with the Pazopanib working standard to achieve the desired concentrations. A typical calibration curve may range from 5 to 5000 ng/mL. QC samples are prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A summary of the liquid chromatography and mass spectrometry conditions is provided in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or gradient elution can be optimized |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pazopanib | 438.1 | 357.2 |

| This compound | 444.1 | 363.2 |

Note: The m/z for this compound is predicted based on the addition of 6 daltons to the parent and corresponding fragment. A similar labeled standard, C,H3-pazopanib, has been detected with m/z 442 → m/z 361.[1][2]

Workflow Diagram

Caption: Experimental workflow for the quantification of Pazopanib in human plasma.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 4: Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Precision (CV%) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within-run and between-run within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |

| Stability | Assessed under various conditions (freeze-thaw, bench-top, long-term) |

Results and Discussion

This LC-MS/MS method provides a reliable means to quantify Pazopanib in human plasma. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required for clinical research. The simple protein precipitation sample preparation method is amenable to high-throughput analysis. The chromatographic and mass spectrometric conditions are optimized for the selective detection of Pazopanib and its internal standard, minimizing interferences from endogenous plasma components.

Conclusion

The protocol described in this application note is a robust and sensitive method for the quantification of Pazopanib in human plasma. The method is suitable for a variety of research applications where accurate measurement of Pazopanib concentrations is required.

References

Application of Pazopanib-d6 in Therapeutic Drug Monitoring Assays

For Researchers, Scientists, and Drug Development Professionals